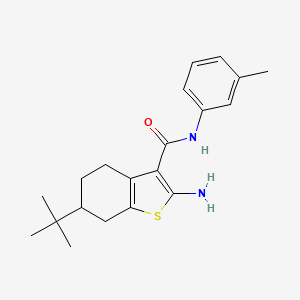

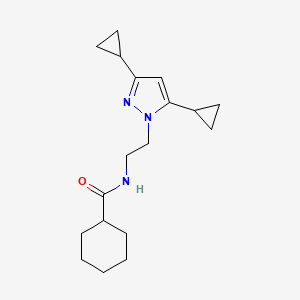

![molecular formula C15H15ClN2O B2509127 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one CAS No. 898052-05-6](/img/structure/B2509127.png)

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinones are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .

Synthesis Analysis

Quinazolinones can be synthesized through various routes and strategies . For instance, a green, simple, and efficient method has been developed for the synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been studied extensively. For example, the unique binding features of some quinazolinone derivatives were revealed by the cocrystal structures of compounds in PARP-1 .Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, the Lewis acid Cu-catalyzed nucleophilic addition of 2-halobenzamide to nitriles followed by SNAr reaction proceeds smoothly in the presence of tBuOK as a base to produce quinazolinone derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones can vary widely. For instance, the molecular weight of a related compound, 2-(Chloromethyl)-3-(4-fluorophenyl)-4(3H)-quinazolinone, is 288.70 .Applications De Recherche Scientifique

Chemical Transformations and Derivatives

2-(Chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been used as a precursor in various chemical transformations. It reacts with different nucleophiles to yield a range of derivatives. For instance, it can react with alkali metal alkoxides, piperazine, and 2-sulfanylethanol to produce alkoxymethyl-, piperazin-1-ylmethyl-, and [(2-hydroxyethyl)sulfanyl]methyl derivatives (Markosyan et al., 2018).

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of novel dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives with potential therapeutic applications. These derivatives were evaluated for their antitumor and antibacterial activities, highlighting the compound's role in medicinal chemistry (Markosyan et al., 2019).

Antitumor and Antimicrobial Activities

Several studies have explored the antitumor properties of compounds synthesized using 2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. Additionally, its derivatives have shown antimicrobial activity against various bacterial strains, which is significant for pharmaceutical research (Chaitanya et al., 2017).

Exploration in Heterocyclic Chemistry

This compound is an important building block in heterocyclic chemistry. Its reactivity and ability to form complex structures make it valuable for synthesizing diverse heterocyclic compounds, such as dihydropyrimidin-4(3H)-ones and dihydroimidazo[1, 2-c]quinazolines, which are of interest for their potential biological activities (Shiau et al., 1989).

Role in Drug Development

The compound's derivatives are explored for their pharmacological properties, such as anti-inflammatory, antiproliferative, and anti-monoamine oxidase activities. This highlights its significance in the field of drug development and therapeutic research (Markosyan et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(chloromethyl)-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c1-15(2)7-9-5-3-4-6-10(9)13-12(15)14(19)18-11(8-16)17-13/h3-6H,7-8H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHSYAMTORFTKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C3=C1C(=O)NC(=N3)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(chloromethyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

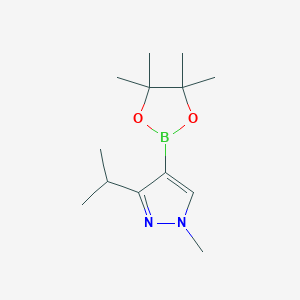

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)

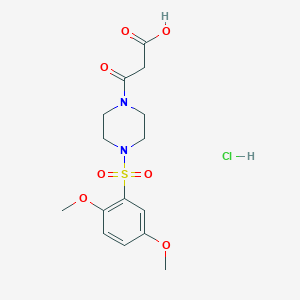

![2-[(3-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2509056.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2509058.png)

![(Z)-3-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]-2-propenoic acid](/img/structure/B2509063.png)

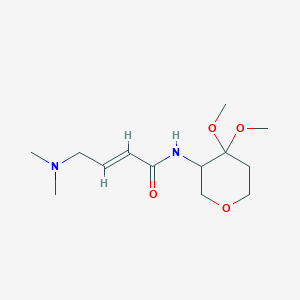

![(E)-4-(Dimethylamino)-N-[(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethyl]but-2-enamide](/img/structure/B2509064.png)

![2-(4-Fluorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2509065.png)